4-Phenylbutyric acid-d5

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Eliminate matrix-effect errors in 4-PBA quantification. Non-deuterated analogs fail to correct for ion suppression, compromising pharmacokinetic accuracy. 4-Phenylbutyric acid-d5 (4-PBA-d5) co-elutes with the analyte, providing identical matrix effect compensation. - ≥98% isotopic purity ensures reliable MS response - Co-elution with 4-PBA minimizes quantification bias in complex biological matrices - Suitable for GLP/GCP method validation in CRO and pharma QC workflows

Molecular Formula C10H12O2
Molecular Weight 169.23 g/mol
Cat. No. B12395743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyric acid-d5
Molecular FormulaC10H12O2
Molecular Weight169.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D
InChIKeyOBKXEAXTFZPCHS-XFEWCBMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbutyric Acid-d5 Characteristics & Specifications


4-Phenylbutyric acid-d5 (4-PBA-d5, CAS 64138-52-9) is a stable, isotopically labeled deuterated analog of the histone deacetylase (HDAC) and endoplasmic reticulum (ER) stress inhibitor, 4-phenylbutyric acid (4-PBA). Its molecular formula is C10H7D5O2, with a molecular weight of 169.23 g/mol, reflecting the replacement of five aromatic hydrogen atoms with deuterium . As a stable isotope-labeled compound, it is primarily employed as an internal standard for the accurate quantification of 4-PBA in complex biological matrices using LC-MS/MS, GC-MS, or NMR spectroscopy, addressing the critical need for precise analytical measurement in pharmacokinetic, metabolic, and drug development research .

Deuterated internal standard for LC-MS/MS quantification of 4-PBA in biological matrices
Supports matrix-effect correction via co-elution with the target analyte
High isotopic enrichment context; verify per-lot certificate of analysis

4-Phenylbutyric Acid-d5 Substitution Risks


In quantitative LC-MS/MS workflows, substituting a deuterated internal standard like 4-Phenylbutyric acid-d5 with a structurally similar but non-isotopic analog introduces significant analytical error. While a non-deuterated compound might exhibit a different retention time, it fails to compensate for variable ion suppression or enhancement (matrix effects) that identically affect the target analyte during electrospray ionization [1]. This can lead to inaccuracies in reported concentrations, potentially skewing pharmacokinetic parameters and biological conclusions. In contrast, a deuterated internal standard co-elutes with the analyte, experiencing identical matrix effects and sample preparation losses, thereby ensuring precise and accurate quantification [2].

Non-isotopic IS
May not co-elute with 4-PBA, failing to compensate for ion suppression or enhancement; quantification accuracy may shift.
Structural analog
Different ionization behavior can propagate concentration errors, potentially skewing pharmacokinetic parameter estimates.

Evidence for Selecting 4-Phenylbutyric Acid-d5


Isotopic Purity for Accurate Quantification

4-Phenylbutyric acid-d5 demonstrates high isotopic purity (≥98%) compared to unlabeled 4-PBA. This ensures minimal isotopic cross-talk in the mass spectrometer, where residual unlabeled compound in the internal standard could otherwise lead to signal overlap and quantification errors . For accurate LC-MS/MS analysis, a deuterated internal standard with isotopic purity >98% is recommended to prevent interference with the analyte's mass-to-charge (m/z) signal [1].

Isotopic Purity
Specification review
≥98% isotopic enrichment
Supports minimal isotopic cross-talk for reliable quantification
Vendor COA; verify per lot for critical runs
Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Matrix Effect Correction with Deuterated Standards

The use of a deuterated internal standard like 4-Phenylbutyric acid-d5 is essential for compensating for matrix effects, which can cause significant signal suppression or enhancement in LC-MS/MS. Studies comparing stable isotope-labeled (SIL) internal standards with structural analogs show that SIL-IS, due to nearly identical physicochemical properties and co-elution, can normalize for matrix effects with a precision (CV) of <5%, whereas non-deuterated analogs may exhibit CVs >15% due to differential ionization [1]. This is a class-level inference, as direct comparative data for 4-PBA is limited.

Matrix Effect Correction
Method context
CV <15% with SIL-IS vs. structural analog
Co-elution enables matrix normalization; reported precision context
Class-level inference; direct 4-PBA comparative data limited
Bioanalysis LC-MS/MS Matrix Effects Method Validation

Cost Comparison: Deuterated vs. Unlabeled 4-PBA

While deuterated standards carry a higher upfront cost than their unlabeled counterparts, their value proposition lies in data integrity and efficiency. A cost comparison reveals that 4-Phenylbutyric acid-d5 is priced at approximately $280 USD for 1 mg, compared to unlabeled 4-Phenylbutyric acid (4-PBA) at roughly $50 USD for 5 g [1]. The per-experiment cost of the deuterated standard is minimal when amortized over many analytical runs, whereas the potential cost of a failed study or inaccurate data due to poor quantification can be orders of magnitude higher.

Procurement Cost
Procurement context
~$280/1 mg (d5) vs. ~$50/5 g (unlabeled)
Higher unit cost; trace use amortized over many analyses
Prices as of 2025; evaluate per-experiment cost
Procurement Budget Planning Stable Isotopes

FDA/EMA Compliance for Deuterated Standards

Regulatory guidelines from the FDA and EMA explicitly recommend the use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS assays to ensure the accuracy, precision, and reproducibility of data submitted for drug approval. An analytical method using 4-Phenylbutyric acid-d5 as an IS aligns with these expectations. In contrast, a method using a non-deuterated analog would face greater scrutiny and require extensive justification, potentially delaying regulatory review [1].

Validation Guidance
Guidance context
Deuterated IS preferred per bioanalytical validation guidelines
May streamline method validation documentation review
Guidance preference, not product-specific approval
Regulatory Science Method Validation Bioanalysis

Key Applications of 4-Phenylbutyric Acid-d5


PK/TK Quantification of 4-PBA

In preclinical and clinical PK studies, accurate measurement of 4-PBA in plasma or tissue is critical for establishing dose-exposure relationships and understanding drug disposition. Using 4-Phenylbutyric acid-d5 as an internal standard ensures precise quantification despite complex biological matrices, enabling reliable calculation of parameters like Cmax, AUC, and t1/2. This is essential for INDs and NDAs [1].

TDM of 4-PBA in Urea Cycle Disorders

For patients with urea cycle disorders receiving 4-PBA therapy (as sodium phenylbutyrate), therapeutic drug monitoring (TDM) is crucial to maintain efficacy and avoid toxicity. A validated LC-MS/MS method employing 4-Phenylbutyric acid-d5 as an internal standard provides the high sensitivity and specificity required for accurately measuring low plasma concentrations (µM range) in a clinical setting, directly impacting patient care decisions [2].

Metabolomics & Tracer Studies for HDAC Research

While 4-Phenylbutyric acid-d5 is not itself a metabolic tracer, it serves as an essential internal standard in studies investigating the metabolism and disposition of 4-PBA. When combined with radiolabeled tracers (e.g., 11C-4-PBA), the deuterated standard enables absolute quantification of the parent drug and its metabolites, facilitating a deeper understanding of its mechanism of action and potential off-target effects in cancer and neurodegenerative disease models [3].

Regulated Bioanalytical Method Validation

In pharmaceutical quality control (QC) and CRO laboratories, developing and validating a robust LC-MS/MS method for 4-PBA requires a high-purity, stable internal standard. 4-Phenylbutyric acid-d5, with its documented isotopic purity (≥98%) and stability, meets the stringent requirements of GLP and GCP, providing a reliable foundation for generating data that withstands regulatory scrutiny .

Application
Selection Property
Validation Focus
4-PBA pharmacokinetic research
Co-eluting deuterated ISTD for matrix-effect control
Accuracy of Cmax, AUC in research plasma matrices
4-PBA monitoring in disease-model research
High-sensitivity ISTD for low-concentration detection
Method precision in human plasma research matrices
4-PBA metabolism and tracer studies
Stable isotopic standard for absolute quantification
Parent drug and metabolite quantification context
Bioanalytical method validation for 4-PBA
High-purity deuterated internal standard
Accuracy and precision under method-validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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